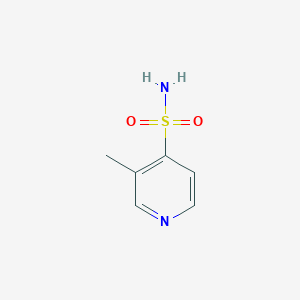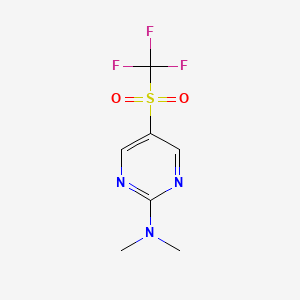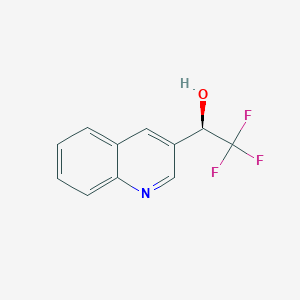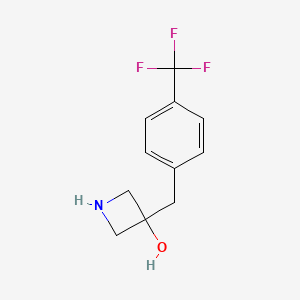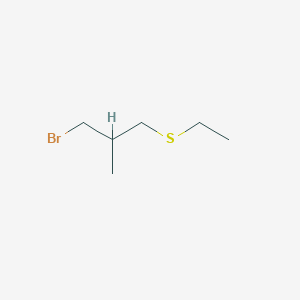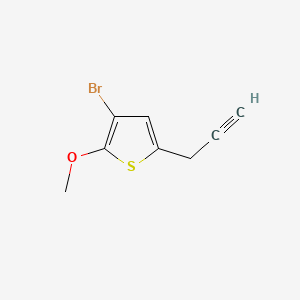
3-Bromo-2-methoxy-5-(prop-2-yn-1-yl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-methoxy-5-(prop-2-yn-1-yl)thiophene is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a bromine atom, a methoxy group, and a prop-2-yn-1-yl group attached to the thiophene ring
Preparation Methods
The synthesis of 3-Bromo-2-methoxy-5-(prop-2-yn-1-yl)thiophene can be achieved through several routes. One common method involves the bromination of 2-methoxy-5-(prop-2-yn-1-yl)thiophene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position on the thiophene ring.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
3-Bromo-2-methoxy-5-(prop-2-yn-1-yl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents, which can introduce different functional groups to the thiophene ring.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Coupling Reactions: The prop-2-yn-1-yl group can participate in coupling reactions such as Sonogashira coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form new carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of thiophene derivatives with different functional groups, while oxidation reactions can produce aldehydes or acids.
Scientific Research Applications
3-Bromo-2-methoxy-5-(prop-2-yn-1-yl)thiophene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its electronic properties.
Medicinal Chemistry: Researchers explore its potential as a precursor for bioactive molecules with therapeutic properties, including anti-inflammatory and anticancer agents.
Mechanism of Action
The mechanism of action of 3-Bromo-2-methoxy-5-(prop-2-yn-1-yl)thiophene depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations to yield desired products. In materials science, its electronic properties are harnessed to improve the performance of organic electronic devices. The molecular targets and pathways involved vary based on the specific reactions and applications.
Comparison with Similar Compounds
3-Bromo-2-methoxy-5-(prop-2-yn-1-yl)thiophene can be compared with other thiophene derivatives, such as:
2-Bromo-5-methoxythiophene: Lacks the prop-2-yn-1-yl group, making it less versatile in coupling reactions.
3-Bromo-2-methoxythiophene: Similar structure but without the prop-2-yn-1-yl group, limiting its applications in materials science.
5-Bromo-2-methoxy-3-(prop-2-yn-1-yl)thiophene: Positional isomer with different reactivity and properties.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Properties
Molecular Formula |
C8H7BrOS |
|---|---|
Molecular Weight |
231.11 g/mol |
IUPAC Name |
3-bromo-2-methoxy-5-prop-2-ynylthiophene |
InChI |
InChI=1S/C8H7BrOS/c1-3-4-6-5-7(9)8(10-2)11-6/h1,5H,4H2,2H3 |
InChI Key |
KDZZISSBALHVNA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(S1)CC#C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


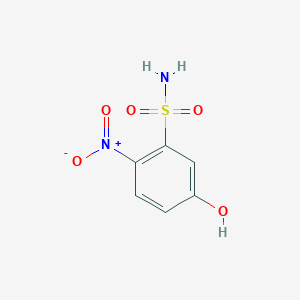
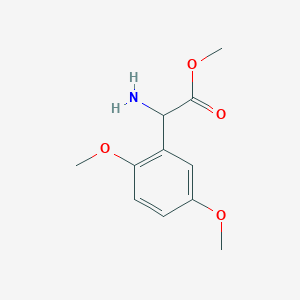
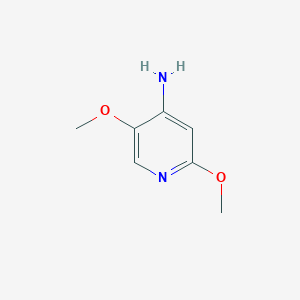
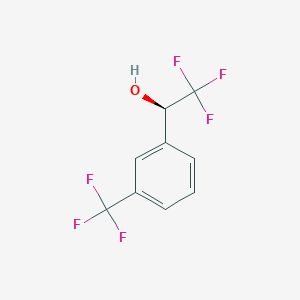
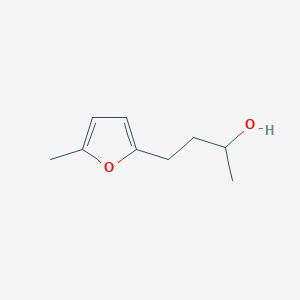
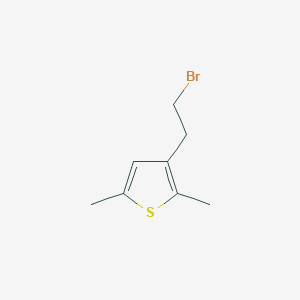
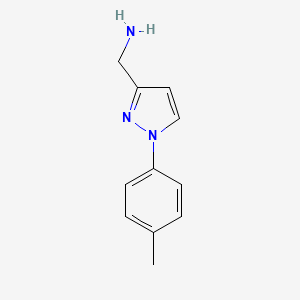

![8-(Bromomethyl)-6-chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepine](/img/structure/B13601366.png)
